2-Formamido-3-methyl-pentanoic acid
Description
Nomenclatural and Stereochemical Aspects of 2-Formamido-3-methyl-pentanoic Acid.Current time information in Bangalore, IN.chemsrc.com
The systematic name for this compound, according to IUPAC nomenclature, is this compound. This name precisely describes its molecular architecture: a five-carbon pentanoic acid core, a methyl group at the third carbon, and a formamido group (-NHCHO) at the second carbon. The presence of two chiral centers, at the C2 and C3 positions, gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific spatial arrangement of the substituents at these centers is crucial, as it dictates the molecule's biological activity and interaction with other chiral molecules.
Classification within Branched-Chain Amino Acid Derivatives.Current time information in Bangalore, IN.medchemexpress.comebi.ac.ukbldpharm.com
This compound is classified as a derivative of a branched-chain amino acid (BCAA). ebi.ac.uk BCAAs, which include leucine (B10760876), isoleucine, and valine, are characterized by a non-linear aliphatic side-chain. This compound is specifically a derivative of isoleucine, which has the chemical name 2-amino-3-methyl-pentanoic acid. ebi.ac.ukwikidata.org The formylation of the amino group of isoleucine gives rise to this compound. This modification can significantly alter the parent molecule's chemical and biological properties, including its polarity, reactivity, and ability to participate in biological processes.
Historical Context and Emergence in Academic Literature
Overview of Current Research Trajectories and Significance
Current research involving this compound and related compounds primarily focuses on their potential as intermediates in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. The stereoselective synthesis of its various isomers remains a key area of investigation, as the biological effects of each stereoisomer can differ significantly. Furthermore, its role as a potential metabolite or a synthetic analog for studying BCAA metabolism and its associated disorders is an area of active interest. The structural similarity to natural BCAAs makes it a valuable tool for probing the active sites of enzymes involved in BCAA pathways and for developing inhibitors or modulators of these enzymes.
Structure
3D Structure
Properties
IUPAC Name |
2-formamido-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONXXIKCTQHZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330922 | |
| Record name | 2-formamido-3-methyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89810-44-6 | |
| Record name | NSC334341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-formamido-3-methyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Formamido 3 Methyl Pentanoic Acid
Direct Synthetic Routes for 2-Formamido-3-methyl-pentanoic Acid
The synthesis of this compound can be achieved through several direct routes, primarily involving multi-step organic synthesis or the direct formylation of its amino acid precursor.
Multi-Step Organic Synthesis Approaches
One of the foundational multi-step approaches to synthesizing the carbon skeleton of this compound, which is essentially the structure of isoleucine, involves the malonic ester synthesis. This classic method allows for the construction of α-substituted carboxylic acids. chemicalbook.comchemicalnote.com The synthesis of DL-isoleucine, the precursor to this compound, can commence from 2-bromobutane (B33332) and diethylmalonate. wikipedia.org A detailed procedure starting with diethyl sec-butylmalonate has been described. chemicalbook.com This intermediate is then subjected to bromination and subsequent decarboxylation to yield α-bromo-β-methylvaleric acid. chemicalbook.com Finally, amination of this bromo acid leads to the formation of isoleucine. chemicalbook.com
Another established route involves the use of sec-butylmalonic acid. orgsyn.org Saponification of ethyl sec-butylmalonate followed by acidification yields the corresponding dicarboxylic acid. orgsyn.org This can then be converted to the final amino acid through appropriate functional group transformations.
Formylation Reactions on Branched-Chain Amino Acid Precursors
A more direct and common method for the preparation of this compound involves the formylation of the corresponding branched-chain amino acid, isoleucine. Isoleucine, being an essential amino acid, is readily available. wikipedia.org The formylation reaction specifically targets the primary amino group of the amino acid.
A typical procedure for the N-formylation of an amino acid like valine, which is structurally similar to isoleucine, involves treating the amino acid with a mixture of formic acid and acetic anhydride (B1165640). prepchem.com This method can be adapted for isoleucine to produce this compound. The reaction is generally carried out at low temperatures initially and then allowed to proceed at room temperature. prepchem.com The workup typically involves the removal of volatile reagents to yield the desired N-formyl amino acid. prepchem.com
The IUPAC name for isoleucine is 2-amino-3-methylpentanoic acid. wikipedia.org Formylation of this precursor directly yields this compound. The specific stereoisomer (2S,3S)-2-(formylamino)-3-methylpentanoic acid is a commercially available derivative. sigmaaldrich.com
Strategies for Enantioselective and Diastereoselective Synthesis
The stereochemistry of this compound is crucial, as it is derived from L-isoleucine, which has two chiral centers at the α- and β-positions. Therefore, enantioselective and diastereoselective synthetic strategies are of paramount importance to obtain the desired stereoisomer.
Modern asymmetric synthesis methodologies offer precise control over stereochemistry. For instance, proline-catalyzed asymmetric α-amination of aldehydes can be a key step in constructing the chiral amino acid framework. nih.gov While not directly demonstrated for this compound, such methods provide a template for its enantioselective synthesis.
Furthermore, the synthesis of rare amino acids has benefited from the use of chiral auxiliaries. For example, the enantioselective synthesis of Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid utilized a chiral oxazolidinone to establish the first chiral center and an N-sulfinylimine for the second. researchgate.net This highlights the power of auxiliary-controlled reactions in achieving high diastereoselectivity. Such strategies could be adapted for the synthesis of specific stereoisomers of this compound.
Applications in Peptide Synthesis and as a Building Block
N-formylated amino acids, including this compound, serve as important building blocks in peptide synthesis. The formyl group acts as a protecting group for the α-amino functionality, preventing unwanted side reactions during peptide coupling. This protection is crucial in both solid-phase peptide synthesis (SPPS) and solution-phase methods. google.com
In SPPS, the C-terminal amino acid is first attached to a solid support, and the peptide chain is elongated by sequential deprotection of the N-terminal protecting group and coupling with the next activated amino acid. beilstein-journals.org While Fmoc and Boc are more common protecting groups, the formyl group can be employed in specific synthetic strategies.
The incorporation of modified amino acids like this compound can influence the properties of the resulting peptides. For instance, N-methylation of amino acids, a related modification, is known to enhance the bioavailability and in vivo half-life of peptides. nih.gov While formylation is different, it introduces a modification at the N-terminus that can alter the peptide's conformational properties and biological activity.
Derivatization and Structural Modifications of the this compound Scaffold
The this compound scaffold can be further modified to create a diverse range of derivatives with potentially novel properties.
Synthesis of Novel Formamido-Pentanoic Acid Derivatives
The synthesis of novel derivatives can be achieved by modifying either the formyl group or other parts of the molecule. For example, related structures such as 3-methyl-2-[(5-methylfuran-2-yl)formamido]pentanoic acid have been synthesized, indicating the potential for introducing various acyl groups in place of the simple formyl group. chemicalbook.com
Furthermore, the carboxylic acid functionality offers a handle for various chemical transformations. It can be converted to esters, amides, or other functional groups, leading to a wide array of derivatives. The synthesis of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid and its incorporation into growth hormone secretagogues demonstrates how modifications to the amino acid structure can lead to compounds with significant biological activity. researchgate.net
The development of novel cyclic pentapeptide derivatives based on 1,2-benzenedicarbonyl chloride also showcases the potential of incorporating modified amino acids into more complex molecular architectures. researchgate.net
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for chemical modification, enabling the formation of esters, amides, and other derivatives. These transformations are fundamental for creating prodrugs, linking the molecule to other scaffolds, or altering its physicochemical properties.
Standard esterification procedures involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated to facilitate ester formation under milder conditions. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form an active O-acylisourea intermediate that readily reacts with alcohols.
Amide bond formation is another crucial transformation. This can be achieved by reacting the carboxylic acid with an amine, often facilitated by coupling reagents to form an activated intermediate. Reagents like trichlorotriazine (B8581814) (TCT) have been shown to be cost-effective and highly efficient for this purpose, proceeding through an acid chloride intermediate. rsc.org This method offers high yields and is compatible with a range of functional groups. rsc.org
The following table summarizes key functionalization reactions at the carboxylic acid moiety:
| Reaction Type | Reagent(s) | Product | Significance |
| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 2-formamido-3-methyl-pentanoate | Increases lipophilicity, potential prodrug form. |
| Esterification | Benzyl alcohol, DCC | Benzyl 2-formamido-3-methyl-pentanoate | Introduces a protecting group that can be removed by hydrogenolysis. |
| Amidation | Ammonia, EDC | 2-Formamido-3-methyl-pentanamide | Enhances polarity and potential for hydrogen bonding. |
| Amidation | Glycine methyl ester, TCT | N-(1-formamido-2-methyl-butan-1-carbonyl)glycine methyl ester | Peptide coupling to form dipeptide analogues. |
Modifications of the Formamido Group
The formamido group (-NHCHO) in this compound can also be chemically altered, primarily through hydrolysis or reduction. These modifications are significant as they can unmask the primary amine, a key functional group for further derivatization or for mimicking natural amino acids.
Acid-catalyzed hydrolysis of the formamido group yields the corresponding primary amine, 2-amino-3-methyl-pentanoic acid (isoleucine), and formic acid. This deprotection step is often a critical part of a synthetic route where the formamido group serves as a protecting group for the amine.
Alternatively, the formamido group can be reduced to a methylamino group (-NHCH₃). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting N-methylated amino acid can have distinct biological properties compared to its primary amine counterpart.
The table below outlines these modifications:
| Reaction Type | Reagent(s) | Product | Significance |
| Hydrolysis | HCl, H₂O, heat | 2-Amino-3-methyl-pentanoic acid hydrochloride | Deprotection to reveal the primary amine. |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(Methylamino)-3-methyl-pentanoic acid | Formation of an N-methylated amino acid derivative. |
Chemo-Enzymatic and Biocatalytic Approaches in Synthesis
Modern synthetic chemistry increasingly employs enzymes to perform selective and efficient chemical transformations under mild conditions. researchgate.netmanchester.ac.uk Chemo-enzymatic and biocatalytic methods offer sustainable alternatives to traditional chemical synthesis, often providing high enantioselectivity. mdpi.comalmacgroup.com
The synthesis of chiral amino acids and their derivatives is an area where biocatalysis has made significant contributions. For the synthesis of this compound, a plausible chemo-enzymatic route could involve the enzymatic formylation of the corresponding amino acid, 2-amino-3-methyl-pentanoic acid (isoleucine). While specific enzymes for the formylation of this particular amino acid are not extensively documented in the provided context, the general principle of using enzymes for acylation is well-established. For instance, lipases can catalyze acylation reactions in non-aqueous media.
A hypothetical biocatalytic formylation is presented in the table below:
| Reaction Type | Enzyme | Acyl Donor | Substrate | Product | Significance |
| Enzymatic Formylation | Lipase (e.g., Novozym 435) | Ethyl formate (B1220265) | 2-Amino-3-methyl-pentanoic acid | This compound | Green and selective method for N-acylation. |
Furthermore, ATP-dependent ligases are powerful tools for amide bond formation and could potentially be engineered to synthesize formamides. manchester.ac.uk Carboxylic acid reductases (CARs) are another class of enzymes that can convert carboxylic acids to aldehydes, which could then be subjected to further enzymatic or chemical transformations. researchgate.net The development of enzymatic cascades, where multiple enzymes work in concert, could also provide efficient routes to complex molecules like this compound and its derivatives. researchgate.net
Biochemical Roles and Metabolic Interrelations of 2 Formamido 3 Methyl Pentanoic Acid
Association with Nonribosomal Peptide Biosynthesis Pathways
Nonribosomal peptide synthetases (NRPSs) are large, multimodular enzymes responsible for the synthesis of a wide array of peptide natural products, many of which have important pharmaceutical applications, including as antibiotics and immunosuppressants. nih.gov These enzymes function as an assembly line, where different modules select, activate, and link amino acids and other precursor molecules. beilstein-journals.org
The synthesis process begins with the adenylation (A) domain of an NRPS module, which selects a specific amino acid and activates it as an aminoacyl-AMP intermediate. beilstein-journals.org This activated acid is then transferred to a peptidyl carrier protein (PCP) domain before being incorporated into the growing peptide chain. beilstein-journals.org NRPS pathways are known for their ability to incorporate non-proteinogenic amino acids, including N-methylated and, potentially, N-formylated residues.
Formylation is a post-translational modification that involves the addition of a formyl group (-CHO) to an amino group. ontosight.ai While N-terminal formylation of methionine is a hallmark of bacterial protein synthesis nih.gov, the incorporation of N-formylated amino acids can also be a feature of nonribosomal peptide synthesis. The formyl group can be added to the N-terminus of a peptide chain, creating biologically active molecules. mdpi.com In the context of NRPS, an N-formylated amino acid like 2-Formamido-3-methyl-pentanoic acid could be incorporated into a peptide chain, potentially influencing the final structure, stability, and biological activity of the resulting natural product.
Intermediacy and Derivatization within Branched-Chain Amino Acid Metabolism
The metabolic fate of this compound is intrinsically linked to the metabolism of its parent amino acid, isoleucine. Isoleucine, along with leucine (B10760876) and valine, is a branched-chain amino acid, a group of essential amino acids whose metabolic pathways are interconnected and play crucial roles in energy homeostasis and as building blocks for proteins and other metabolites.
This compound is structurally derived from isoleucine, which is chemically known as 2-amino-3-methylpentanoic acid. nih.govebi.ac.uk The metabolism of isoleucine is a multi-step process that generates several key intermediates. The initial step is typically a transamination reaction, which converts the amino acid into its corresponding α-keto acid, in this case, 2-keto-3-methylvaleric acid (KMVA). hmdb.ca This α-keto acid is a central hub in isoleucine catabolism.
From KMVA, the pathway can proceed through several branches. One notable product is 2-hydroxy-3-methylpentanoic acid (also known as 2-hydroxy-3-methylvaleric acid), which is formed by the reduction of KMVA. hmdb.ca Elevated levels of this hydroxy acid are observed in certain metabolic disorders like maple syrup urine disease. hmdb.ca The formation of this compound represents an alternative derivatization, where the amino group of isoleucine is formylated rather than removed. This formylation step would compete with the transamination that initiates the canonical catabolic pathway.
| Precursor | Key Intermediate | Metabolic Process | Resulting Compound(s) |
| Isoleucine | 2-Keto-3-methylvaleric acid (KMVA) | Transamination | KMVA |
| KMVA | - | Reduction | 2-Hydroxy-3-methylpentanoic acid |
| Isoleucine | - | Formylation | This compound |
The metabolism of branched-chain amino acids is closely intertwined with fatty acid metabolism. nih.gov The catabolism of both leucine and isoleucine produces intermediates that can feed into fatty acid synthesis. For instance, the breakdown of leucine yields acetyl-CoA and acetoacetate, which are direct precursors for fatty acid and sterol synthesis. researchgate.net
Metabolites derived from BCAA catabolism, such as 2-methylbutanoic acid and 3-methylbutanoic acid, can serve as precursors for the synthesis of branched-chain fatty acids (BCFAs). researchgate.net 3-Methylpentanoic acid, a structural isomer of a leucine-derived metabolite, is classified as a methyl-branched fatty acid. hmdb.canist.gov The metabolic networks of leucine and isoleucine can sometimes overlap; for example, under certain conditions like acid stress in Lactobacillus sanfranciscensis, 2-methylbutanoic acid, typically an isoleucine metabolite, can be produced from leucine. researchgate.net Given that this compound is a derivative of isoleucine, its metabolic context is shared with these broader pathways that link amino acid breakdown to lipid synthesis.
Enzymatic Transformations and Biotransformations Involving Formylated Amino Acids
The formation and degradation of formylated amino acids are mediated by specific classes of enzymes.
Formyltransferases : These enzymes catalyze the addition of a formyl group to a substrate. In bacteria, the enzyme Fmt utilizes formyl-tetrahydrofolate as the formyl group donor to modify the initiator tRNA with a formylated methionine. nih.gov A similar enzymatic mechanism could be responsible for the synthesis of this compound from isoleucine.
Deformylases : Conversely, polypeptide deformylases are enzymes that remove the formyl group from the N-terminus of proteins. nih.gov This process is essential in bacteria, as many proteins require a deformylated N-terminus to be functional. nih.gov This class of enzymes could potentially act on this compound or peptides containing it, reversing the formylation.
Furthermore, the broader enzymatic machinery of amino acid metabolism is relevant. For example, branched-chain amino acid transaminases, such as IlvE, are highly efficient at converting α-keto acids into their corresponding amino acids. nih.gov In a hypothetical pathway, a methylated α-keto precursor could be transformed into a methylated amino acid, demonstrating the enzymatic capacity to create modified amino acids for incorporation into larger molecules. nih.gov
Role in Microbial or Mammalian Metabolome Research
Recent advances in metabolomics have enabled the detection and quantification of a vast array of small molecules, shedding light on their roles in health and disease. N-formylated metabolites, including amino acid derivatives, have emerged as significant players in this field.
In microbial research, N-terminal formylation is a key bacterial feature. nih.gov Studies on Staphylococcus aureus have shown that the inactivation of the formyltransferase gene (fmt) leads to disruptions in central metabolic processes, including anaerobic metabolism and folic acid pathways. nih.gov This indicates that formylated proteins, and by extension their formylated amino acid precursors, are required for specific metabolic functions in bacteria. nih.gov
In mammalian metabolomics, circulating N-formylated amino acids have been identified as important signaling molecules. A study on critically ill patients found that elevated levels of circulating N-formylmethionine were associated with a significant metabolic shift. nih.gov This shift involved incomplete mitochondrial fatty acid oxidation and an increase in branched-chain amino acid metabolism, linking N-formylated amino acids directly to the regulation of major energy pathways. nih.gov Although this study focused on N-formylmethionine, it establishes a precedent for N-formylated BCAA derivatives like this compound to have similar signaling roles within the mammalian metabolome, particularly in states of metabolic stress.
Advanced Analytical Characterization Techniques for 2 Formamido 3 Methyl Pentanoic Acid
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Formamido-3-methyl-pentanoic acid, 1D NMR (¹H and ¹³C) would provide information on the chemical environment of each proton and carbon atom.
Expected ¹H NMR Spectral Data: A ¹H NMR spectrum would be expected to show distinct signals for the formyl proton (-CHO), the alpha-proton (α-H) adjacent to the carboxylic acid and formamido groups, the beta-proton (β-H) adjacent to the methyl and ethyl groups, and the protons of the methyl and ethyl groups. The splitting patterns of these signals (singlet, doublet, triplet, quartet, multiplet) would reveal the connectivity of the atoms.
Expected ¹³C NMR Spectral Data: A ¹³C NMR spectrum would display signals corresponding to the carbonyl carbon of the carboxylic acid, the formyl carbon, the alpha- and beta-carbons, and the carbons of the methyl and ethyl groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectral Data: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch of the carboxylic acid, typically a broad band around 2500-3300 cm⁻¹.
N-H stretch of the amide, in the region of 3200-3400 cm⁻¹.
C=O stretch of the carboxylic acid, around 1700-1725 cm⁻¹.
C=O stretch of the amide (Amide I band), around 1630-1695 cm⁻¹.
N-H bend of the amide (Amide II band), around 1515-1550 cm⁻¹.
C-H stretches of the alkyl groups, just below 3000 cm⁻¹.
While no specific FTIR spectrum for this compound is available, general spectra for related compounds like 3-methylpentanoic acid and studies on formamide (B127407) provide reference points for these expected peaks. nist.govresearchgate.net
Chromatographic Separation and Identification Methodologies
Chromatographic techniques are crucial for separating the compound from mixtures and for its sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is not sufficiently volatile, derivatization would be necessary to convert it into a form suitable for GC analysis. A common method is silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups.
The resulting TMS-derivatized compound would then be separated by gas chromatography and detected by a mass spectrometer. The mass spectrum would show a molecular ion peak corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for identification. While there is no specific GC-MS data for this compound, methods for the GC-MS analysis of related compounds like 2-hydroxy-3-methylpentanoic acid and 3-methylpentanoic acid have been described. nih.govnist.gov
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
LC-MS is a highly sensitive and versatile technique for the analysis of non-volatile compounds in complex mixtures. This compound could be directly analyzed by LC-MS without the need for derivatization.
Using a suitable reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column, the compound can be separated from other components. The high-resolution mass spectrometer would then provide a highly accurate mass measurement of the molecular ion, which is a key parameter for confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecular ion to produce a characteristic fragmentation pattern, further confirming the identity of the compound. Although no specific LC-MS data for this compound is available, the Human Metabolome Database contains predicted LC-MS/MS data for the related compound (±)-2-Methylpentanoic acid. hmdb.ca
Advanced Multidimensional Chromatographic Techniques (e.g., GC×GC)
The analysis of modified amino acids like this compound in complex mixtures presents a significant analytical challenge due to the presence of numerous isomeric and isobaric compounds. Comprehensive two-dimensional gas chromatography (GC×GC) offers substantially enhanced separation power and peak capacity compared to conventional one-dimensional GC, making it a powerful tool for resolving such complex samples. chromatographyonline.com
For a compound like this compound to be analyzed by GC, derivatization is mandatory. sigmaaldrich.com Its polar carboxyl and secondary amide functional groups make it non-volatile, leading to decomposition and poor chromatographic performance. thermofisher.com A common strategy involves a two-step derivatization:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to increase volatility.
Acylation/Silylation: The N-H proton of the formamido group can be replaced with a less active group, such as a trimethylsilyl (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comthermofisher.com This process reduces the polarity and increases the thermal stability of the analyte. thermofisher.com
Once derivatized, the analyte can be subjected to GC×GC analysis. A typical GC×GC system couples two columns of different selectivity (e.g., a non-polar column in the first dimension and a polar or mid-polar column in the second). nih.gov This arrangement, known as a polar/non-polar or non-polar/polar column set, separates compounds based on different physicochemical properties, such as boiling point and polarity, providing a highly structured two-dimensional chromatogram. nih.gov Research on derivatized amino acids has shown that a polar/low-polarity column set can achieve excellent separation with minimal correlation between the two dimensions, spreading the analytes across the entire 2D separation space. nih.gov This high resolving power is critical for distinguishing this compound from other amino acid derivatives in a complex biological extract.
Table 1: Illustrative GC×GC Method Parameters for Derivatized this compound
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Column | High-polarity (e.g., Chirasil-L-Val) | Low-polarity (e.g., 5% Phenyl Polysiloxane) researchgate.net |
| Length | 30 m | 1.5 m nih.gov |
| Internal Diameter | 0.25 mm | 0.10 mm nih.gov |
| Film Thickness | 0.25 µm | 0.10 µm nih.gov |
| Temperature Program | 60°C (1 min hold), ramp to 240°C at 5°C/min | Offset by +10°C relative to ¹D oven |
| Modulation Period | 6 s | N/A |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | N/A |
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for the unambiguous identification of compounds. When coupled with a separation technique like GC or LC, it provides both retention time and mass information, confirming the presence of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, while tandem mass spectrometry (MS/MS) reveals its structure through characteristic fragmentation patterns. nih.gov
For this compound (molecular formula C₇H₁₃NO₃), the protonated molecule [M+H]⁺ would have a theoretical exact mass that can be precisely measured by HRMS. In MS/MS analysis, this precursor ion is isolated and fragmented via collision-induced dissociation (CID) to produce a series of product ions. The fragmentation of protonated amino acids and their derivatives follows predictable pathways. nih.gov
Key fragmentation patterns expected for protonated this compound include:
Neutral loss of water ([M+H - H₂O]⁺) and subsequent loss of carbon monoxide ([M+H - H₂O - CO]⁺), which is a characteristic fragmentation pathway for many amino acids. nih.gov
Loss of the formyl group (CHO) or formic acid (HCOOH).
Cleavage of the C-terminal carboxyl group .
Fragmentation of the sec-butyl side chain , which can help differentiate it from isomers.
The fragmentation pattern provides a structural fingerprint that can be used to distinguish this compound from other modified amino acids, even those with the same nominal mass. nih.govuni-muenster.de
Table 2: Predicted Mass-to-Charge (m/z) Ratios for Protonated this compound and Its Key Fragments
| Ion Description | Proposed Fragmentation | Predicted m/z |
| Protonated Molecule | [M+H]⁺ | 160.097 |
| Water Loss | [M+H - H₂O]⁺ | 142.086 |
| Decarboxylation after Water Loss | [M+H - H₂O - CO]⁺ | 114.091 |
| Loss of Formic Acid | [M+H - HCOOH]⁺ | 114.091 |
| Side Chain Fragmentation | Loss of C₄H₉ from [M+H]⁺ | 102.024 |
Note: Predicted m/z values are based on monoisotopic masses.
Sample Preparation and Enrichment Strategies in Complex Biological Matrices
The detection and quantification of a specific, potentially low-abundance metabolite like this compound in complex biological matrices (e.g., plasma, urine, or cell lysates) is a significant challenge. thermofisher.com The vast dynamic range of molecules in these samples means that high-abundance compounds can interfere with or completely mask the signal of trace-level analytes. plos.org Therefore, robust sample preparation and enrichment strategies are critical for successful analysis. creative-proteomics.comthermofisher.com
A multi-step workflow is typically employed:
Protein Precipitation/Removal: For plasma or serum samples, the first step is often the removal of high-abundance proteins like albumin. plos.org This is commonly achieved by protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or by using immunodepletion columns that specifically remove the most abundant proteins. plos.orgresearchgate.net
Extraction: After initial cleanup, a more targeted extraction is performed to isolate a class of compounds. For amino acids and their derivatives, solid-phase extraction (SPE) is a widely used technique. creative-proteomics.com A C18 SPE cartridge can be used to retain the compound of interest while salts and other highly polar interferences are washed away. creative-proteomics.com Mixed-mode cation exchange (MCX) columns can also be effective, as they retain compounds based on both hydrophobic and cation-exchange properties. creative-proteomics.com
Enrichment: If the analyte is present at very low concentrations, a specific enrichment step may be necessary. This can involve affinity chromatography or the use of combinatorial peptide ligand libraries (CPLL) that capture low-abundance proteins and peptides, which can then be analyzed for modifications. nih.gov Fractionation of the extract using techniques like liquid chromatography prior to the final analysis can also serve as an enrichment step by reducing sample complexity. thermofisher.comyoutube.com
Care must be taken throughout the sample preparation process to avoid contamination and analyte loss. sickkids.ca Using internal standards, such as a stable isotope-labeled version of this compound, is crucial for accurate quantification by correcting for any losses during sample handling and analysis. vu.nl
Table 3: Illustrative Sample Preparation Workflow for this compound from Human Plasma
| Step | Technique | Purpose |
| 1. Initial Preparation | Thaw plasma sample on ice. Spike with a stable isotope-labeled internal standard. | Ensure sample homogeneity and prepare for accurate quantification. |
| 2. Protein Removal | Add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge. | Precipitate and remove high-abundance proteins. plos.org |
| 3. Supernatant Collection | Collect the supernatant containing small molecules. | Isolate the fraction containing the analyte. |
| 4. Solvent Evaporation | Dry the supernatant under a stream of nitrogen. | Concentrate the sample and prepare for resuspension. ucdavis.edu |
| 5. Solid-Phase Extraction (SPE) | Reconstitute in loading buffer and apply to a C18 or MCX SPE column. | Remove salts and other interfering substances. creative-proteomics.com |
| 6. Elution | Elute the analyte with an appropriate solvent (e.g., methanol/water mixture). | Collect the purified analyte fraction. |
| 7. Final Preparation | Dry the eluate and perform chemical derivatization (if for GC-MS analysis). sigmaaldrich.com | Prepare the final sample for instrumental analysis. |
Computational Chemistry and Mechanistic Insights into 2 Formamido 3 Methyl Pentanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Formamido-3-methyl-pentanoic acid. Although specific DFT studies on this compound are not prominent, the methodology can be applied to understand its fundamental properties.
Such calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be determined. A key output is the distribution of electron density, which can be visualized through an electrostatic potential (ESP) map. The ESP map highlights regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. For this compound, the carboxylic acid oxygen and the formyl oxygen would be expected to show negative potential, while the amine proton and carboxylic proton would exhibit positive potential.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Table 1: Predicted Physicochemical and Reactivity Descriptors This table presents computationally predicted properties for this compound's parent amino acid, L-isoleucine, which serve as a baseline for understanding the formylated derivative. The addition of the formyl group would alter these values.
| Property | Predicted Value (for L-Isoleucine) | Method/Source |
| Molecular Weight | 131.17 g/mol | PubChem |
| XLogP3 | -1.7 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Polar Surface Area | 63.3 Ų | PubChem |
Note: Data sourced from PubChem for L-isoleucine (CID 6306). nih.gov These values would be recalculated in a specific computational study of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules, typically water.
MD simulations in a solvent box (e.g., water) would also elucidate how the molecule interacts with its environment. tandfonline.com Key analyses would include:
Radial Distribution Functions (RDFs): To describe how the density of solvent molecules varies as a function of distance from specific atoms on the solute. This would reveal the structure of the hydration shell around both the polar (carboxyl, formyl) and nonpolar (isobutyl side chain) parts of the molecule.
Hydrogen Bonding Analysis: To quantify the number and lifetime of hydrogen bonds formed between the molecule's donor/acceptor groups (the carboxylic acid, the formyl group, and the amide N-H) and the surrounding water molecules. tandfonline.com Studies on related N-acyl amino acids have shown that hydrogen bonding capability is a major factor in how these molecules interact with water. tandfonline.com
These simulations can help explain physical properties like solubility and provide a dynamic picture of the molecule's behavior in a biological context.
Elucidation of Reaction Mechanisms and Transition States in its Synthesis or Metabolism
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and metabolism of this compound. The most common method for its synthesis involves the N-formylation of isoleucine.
The general mechanism for N-formylation using formic acid involves the nucleophilic attack of the amino group of isoleucine on the electrophilic carbonyl carbon of formic acid. researchgate.net This is often catalyzed by an acid or a coupling agent. nih.gov Computational studies can model this process by:
Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants approach and transform into products.
Identifying Transition States (TS): Locating the highest energy point along the reaction pathway. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the TS), which correlates with the reaction rate.
A proposed mechanism would likely proceed through a tetrahedral intermediate, followed by the loss of a water molecule to yield the final N-formyl product. researchgate.net Alternative formylating agents, such as those used in the Vilsmeier-Haack or Gattermann-Koch reactions, would have different, more complex mechanistic pathways and transition states that could be modeled computationally. wikipedia.org
In terms of metabolism, N-acyl amino acids can be hydrolyzed back to the parent amino acid and fatty acid by enzymes like fatty acid amide hydrolase (FAAH). nih.gov While the specific enzymes that might act on this compound are not fully characterized, computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be used to model its interaction with the active site of known hydrolases and to calculate the energetic profile of the enzymatic hydrolysis.
In Silico Studies of Structure-Activity Relationships for Functional Derivatives
In silico studies are crucial for understanding the structure-activity relationships (SAR) of a series of compounds. nih.gov For functional derivatives of this compound, these studies would aim to correlate changes in molecular structure with changes in a specific biological activity. nih.gov
This process typically involves creating a library of virtual derivatives by modifying the parent structure. For this compound, modifications could include:
Altering the alkyl group of the pentanoic acid chain.
Replacing the formyl group with other acyl groups (acetyl, benzoyl, etc.).
Esterifying the carboxylic acid.
Quantitative Structure-Activity Relationship (QSAR) models would then be developed. These are statistical models that relate quantitative molecular descriptors (such as those in Table 1, plus others like steric parameters, electronic field descriptors, and topological indices) to biological activity. The goal is to create an equation that can predict the activity of new, unsynthesized derivatives. nih.gov
Molecular docking is another powerful in silico SAR tool. If the biological target of these molecules is a protein, docking simulations can predict the preferred binding orientation and affinity of each derivative within the protein's active site. By comparing the binding modes and scores across the series of derivatives, researchers can identify key interactions (e.g., specific hydrogen bonds or hydrophobic contacts) that are essential for activity. nih.gov
Spectroscopic Property Prediction through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of newly synthesized compounds like this compound.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors for ¹H and ¹³C nuclei. These values can be converted into chemical shifts (δ) that can be directly compared with experimental NMR spectra for structure verification.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the carboxylic acid and formyl groups, the N-H bend, and C-H stretches. This allows for the assignment of experimental IR bands.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can calculate the exact mass of the parent ion, which is useful for high-resolution mass spectrometry. Fragmentation pathways can also be investigated by calculating the energies of potential fragment ions, helping to interpret tandem MS (MS/MS) data.
Machine learning models are also emerging as a powerful tool for predicting spectroscopic properties, often trained on large databases of known compounds and their spectra. aalto.fi
Future Research Directions and Emerging Applications of 2 Formamido 3 Methyl Pentanoic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 2-Formamido-3-methyl-pentanoic acid, an N-formylated derivative of the essential amino acid isoleucine, is a key area for future research, with a focus on developing novel and sustainable methods. Traditional formylation techniques often require harsh conditions or toxic reagents. acs.org Future exploration is directed towards greener and more efficient synthetic routes.
One promising approach involves the use of inexpensive and readily available reagents. A simple protocol for the N-formylation of amino acid esters using imidazole (B134444) in warm dimethylformamide (DMF) has been reported. acs.org This method is advantageous as it does not necessitate an inert atmosphere or dry solvents, making it more sustainable and cost-effective. acs.org Research could focus on optimizing this method for this compound, potentially improving yields which currently range from 47-79% for various amino acid esters. acs.org
Another avenue for sustainable synthesis is the direct reaction of the amino acid with a formylating agent under mild conditions. A patented process describes the production of N-formyl-neutral-amino acids, including the isoleucine derivative, in high yields by reacting a neutral amino acid with formamide (B127407) and/or methyl formate (B1220265) in the presence of a base. youtube.com Further research could investigate the scalability and environmental impact of this process. A synthesis method for the closely related 2-(N-formylamino)-3-methylbutanoic acid from valine using formic acid and acetic formic anhydride (B1165640) has also been documented, providing a potential template for the synthesis from isoleucine. myskinrecipes.com
Future research will likely focus on enzymatic and biocatalytic methods, which offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry. The development of enzymes that can efficiently catalyze the formylation of isoleucine would represent a significant advancement in the sustainable production of this compound.
| Synthetic Approach | Reagents | Key Features | Potential Research Direction |
| Imidazole/DMF Method | Imidazole, Dimethylformamide (DMF) | Simple, inexpensive reagents, no inert atmosphere required. acs.org | Optimization for isoleucine, yield improvement. |
| Patented Base-Catalyzed Method | Formamide/Methyl Formate, Base | High yield for N-formyl-neutral-amino acids. youtube.com | Scalability assessment, lifecycle analysis. |
| Formic Acid Method | Formic Acid, Acetic Formic Anhydride | Direct formylation of the amino acid. myskinrecipes.com | Adaptation and optimization for isoleucine. |
| Biocatalytic Synthesis | Enzymes (e.g., formyltransferases) | High selectivity, mild conditions, environmentally benign. | Discovery and engineering of suitable enzymes. |
Discovery of Undiscovered Biochemical Pathways and Biological Interactions
While the specific biochemical pathways of this compound are not yet fully elucidated, its structural similarity to other N-formylated biomolecules suggests potential biological significance. N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are known to be potent signaling molecules in biological systems, particularly in the immune response where they act as chemoattractants for leukocytes. acs.org Future research should investigate whether this compound or peptides containing this moiety can interact with formyl peptide receptors (FPRs) and modulate inflammatory or other physiological processes. acs.org
The precursor to this compound is the essential amino acid L-isoleucine. The biosynthesis of L-isoleucine from threonine is a well-established metabolic pathway in microorganisms and plants. chemsrc.com In some bacteria, such as Serratia marcescens, an alternative pathway for isoleucine synthesis from pyruvate (B1213749) and acetyl-CoA has been identified, involving leucine (B10760876) biosynthetic enzymes. nih.gov Understanding the regulation of isoleucine biosynthesis is crucial as it dictates the availability of the precursor for the formation of this compound.
Furthermore, the N-formylation of amino acids can have significant effects on protein processing and stability. For instance, N-formylation of the initiator methionine in bacteria facilitates its reduction by methionine sulfoxide (B87167) reductases, playing a role in the response to oxidative stress. researchgate.net Research is needed to determine if this compound is incorporated into peptides or proteins and if it influences their structure, function, or degradation.
| Area of Investigation | Key Concepts | Potential Biological Role of this compound |
| Cell Signaling | Interaction with Formyl Peptide Receptors (FPRs). acs.org | Modulation of immune responses and inflammation. |
| Precursor Biosynthesis | L-isoleucine synthesis from threonine or pyruvate. chemsrc.comnih.gov | Availability of isoleucine for formylation. |
| Protein Modification | N-formylation affecting protein processing and stability. researchgate.net | Influence on peptide/protein function and turnover. |
Development of Advanced Analytical Probes and Detection Methods
The development of sensitive and selective analytical methods is crucial for studying the biological roles and potential applications of this compound. As an N-acyl amino acid, established techniques for this class of compounds can be adapted for its detection and quantification.
High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of N-acyl amino acids. nih.gov To enhance detection, especially by UV/Vis spectrophotometry, derivatization is often employed. One such method involves derivatizing the carboxylic acid group with a chromophore-containing reagent like 2,4′-dibromoacetophenone to form a phenacyl ester. nih.govrsc.org This pre-column derivatization allows for sensitive analysis using reversed-phase HPLC. nih.gov Future work could focus on developing and validating a similar HPLC method specifically for this compound, optimizing the derivatization reaction and chromatographic separation.
General methods for amino acid analysis can also be applied. These include pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC), followed by HPLC with fluorescence or UV detection. nih.gov Post-column derivatization with ninhydrin (B49086) and visible absorption detection is another established technique. nih.gov The suitability of these methods for this compound would need to be systematically evaluated.
The development of fluorescent probes that can selectively bind to this compound would be a significant advancement, enabling its visualization and tracking in biological systems. This would be invaluable for studying its uptake, localization, and interactions within cells.
| Analytical Technique | Derivatization Reagent (Example) | Detection Method | Future Research Focus |
| Reversed-Phase HPLC | 2,4′-dibromoacetophenone nih.govrsc.org | UV/Vis Spectrophotometry | Method development and validation for the target compound. |
| Pre-column Derivatization HPLC | o-phthalaldehyde (OPA) nih.gov | Fluorescence Detection | Evaluation of different derivatization reagents for sensitivity and selectivity. |
| Post-column Derivatization HPLC | Ninhydrin nih.gov | Visible Absorption Detection | Optimization for quantitative analysis in complex biological matrices. |
| Fluorescent Probes | N/A | Fluorescence Microscopy/Spectroscopy | Design and synthesis of selective probes for cellular imaging. |
Design and Synthesis of Functionalized Derivatives for Material Science Applications
The self-assembly of amino acids and their derivatives into well-defined nanostructures is a rapidly growing area of material science. nih.govd-nb.info These biomaterials are of great interest due to their biocompatibility and potential for a wide range of applications, including in drug delivery and tissue engineering. nih.gov Future research should explore the design and synthesis of functionalized derivatives of this compound as building blocks for novel materials.
By modifying the structure of this compound, for example, by attaching hydrophobic or aromatic moieties, it may be possible to induce self-assembly into structures such as hydrogels, fibrils, or nanotubes. nih.govnih.gov The formyl group itself could participate in hydrogen bonding, influencing the self-assembly process. The resulting materials could have unique properties, such as responsiveness to pH or temperature. For instance, amino acid-based hydrogels have been shown to have self-healing properties and can be used as scaffolds for cell culture. nih.govrsc.org
The synthesis of polymers incorporating this compound is another promising direction. Amino acids can be used to create functional polymers with tailored properties. nih.gov Derivatives of this compound could be designed as monomers for polymerization, leading to the creation of novel bioplastics or functional polymers for biomedical applications.
| Material Type | Design Principle | Potential Application | Future Research Direction |
| Self-Assembled Nanostructures | Modification with hydrophobic/aromatic groups to drive self-assembly. nih.gov | Drug delivery, tissue engineering scaffolds. nih.gov | Investigating the self-assembly behavior of derivatives. |
| Hydrogels | Cross-linking of polymers with amino acid derivatives. nih.govrsc.org | Regenerative medicine, controlled drug release. nih.govrsc.org | Synthesis and characterization of hydrogels from the target compound. |
| Functional Polymers | Use as a functional monomer in polymerization. nih.gov | Biocompatible polymers, smart materials. | Exploring polymerization strategies and material properties. |
Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Synthetic Biology)
The unique properties of this compound make it a valuable tool for integration into multidisciplinary research platforms like chemical biology and synthetic biology.
In chemical biology, this compound and its derivatives can be used as chemical probes to study biological processes. Given the role of N-formyl peptides in immunology, synthetic peptides containing this compound could be synthesized to investigate the structure-activity relationships of formyl peptide receptor ligands. acs.org The use of N-formylamino acids is also established in peptide synthesis as a protecting group strategy. acs.orgd-nb.inforesearchgate.net
In the field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, this compound can serve as a non-canonical building block. The incorporation of such unnatural amino acids into proteins can lead to novel functions and properties. youtube.com For example, engineered organisms could be developed to produce peptides or proteins containing this compound, leading to the creation of new biomaterials or therapeutic agents. The self-assembly properties of its derivatives could also be harnessed to create complex, ordered biological structures. nih.govnih.gov
| Research Platform | Application of this compound | Example |
| Chemical Biology | Chemical probe for studying biological pathways. acs.org | Synthesis of peptide analogs to study formyl peptide receptors. |
| Chemical Biology | Protecting group in peptide synthesis. d-nb.inforesearchgate.net | Facilitating the synthesis of complex peptides. |
| Synthetic Biology | Non-canonical amino acid for protein engineering. youtube.com | Creating proteins with novel functions or properties. |
| Synthetic Biology | Building block for self-assembling biomaterials. nih.govnih.gov | Engineering of biocompatible nanostructures. |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-Formamido-3-methyl-pentanoic acid to achieve high purity and yield?
- Methodological Answer: Synthesis requires precise control of temperature (typically 0–25°C), pH (6–8 for amidation), and solvent polarity (e.g., methanol or DMF). For example, coupling reactions often use carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acid groups, followed by formylation via formic acid derivatives . Monitoring reaction progress via HPLC with UV detection (λ = 210–254 nm) ensures intermediates are tracked. Post-synthesis purification via recrystallization or flash chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in >95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer:
- NMR Spectroscopy: Assign peaks using ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆). Key signals include the formamido proton (δ 8.1–8.3 ppm, singlet) and the α-carbon of the pentanoic acid backbone (δ 170–175 ppm in ¹³C) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical m/z for C₇H₁₃NO₃: 175.0844).
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity and retention time consistency .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed stereochemical configurations of this compound derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For example, resolving the (R/S)-configuration at the 3-methyl position requires high-resolution data (R-factor < 5%). Key steps:
- Grow crystals via vapor diffusion (e.g., methanol/water).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL-2018/3, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Cross-validate with DFT calculations (e.g., Gaussian 16) for electronic structure alignment .
Q. What strategies address contradictions in NMR data when analyzing this compound in complex mixtures (e.g., peptide conjugates)?
- Methodological Answer:
- Selective Decoupling: Suppress overlapping signals (e.g., methyl protons at δ 1.0–1.2 ppm) using 2D techniques like COSY or HSQC .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace specific carbons in NOESY experiments.
- Dynamic NMR: Variable-temperature studies (e.g., 25–60°C) resolve rotameric equilibria of the formamido group, which may cause signal splitting .
Q. How does this compound interact with enzymatic targets (e.g., peptidases), and what experimental designs quantify these interactions?
- Methodological Answer:
- Enzyme Assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure hydrolysis rates. For inhibition studies, pre-incubate the enzyme with this compound (0.1–10 mM) and monitor IC₅₀ via Michaelis-Menten kinetics .
- Molecular Docking: Perform in silico simulations (AutoDock Vina) using PDB structures (e.g., 1PPM for carboxypeptidase A). Key interactions include hydrogen bonding between the formamido group and active-site residues (e.g., Arg-127) .
- SPR Analysis: Immobilize the enzyme on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across studies involving this compound?
- Methodological Answer:
- Meta-Analysis: Aggregate data from multiple assays (e.g., IC₅₀ values from enzyme inhibition, cytotoxicity) using random-effects models to account for inter-study variability .
- PCA (Principal Component Analysis): Reduce dimensionality of variables (e.g., pH, solvent, temperature) to identify dominant factors influencing bioactivity .
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to predict activity outliers .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer:
- Forced Degradation: Expose the compound to stressors:
- Acidic/Basic: 0.1 M HCl/NaOH at 37°C for 24 hr.
- Oxidative: 3% H₂O₂ at 25°C for 6 hr.
- Photolytic: UV light (254 nm) for 48 hr .
- Analytical Monitoring: Use LC-MS to identify degradation products (e.g., hydrolysis to 3-methyl-pentanoic acid) and calculate half-life (t₁/₂) .
Advanced Synthetic Challenges
Q. What catalytic systems improve enantioselective synthesis of this compound with >99% ee?
- Methodological Answer:
- Chiral Auxiliaries: Use Evans oxazolidinones to control stereochemistry during formylation .
- Organocatalysis: Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) enable asymmetric Mannich reactions for β-amino acid precursors .
- Metal Catalysis: Ru-BINAP complexes achieve hydrogenation of α,β-unsaturated precursors with >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
